molecular formula C13H6F4O B1302302 3,4,4',5-Tetrafluorobenzophenone CAS No. 577967-64-7

3,4,4',5-Tetrafluorobenzophenone

Cat. No.: B1302302
CAS No.: 577967-64-7
M. Wt: 254.18 g/mol
InChI Key: CKBSEEIUANOMKF-UHFFFAOYSA-N
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Description

3,4,4',5-Tetrafluorobenzophenone is a fluorinated aromatic ketone characterized by two benzene rings linked by a carbonyl group, with fluorine substituents at the 3, 4, 4', and 5 positions. This compound falls under the broader class of benzophenones and quinone derivatives, which are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their electron-deficient aromatic systems . Notably, commercial availability of this compound is currently listed as "discontinued" by suppliers like CymitQuimica, which may limit its practical use in recent research .

Properties

IUPAC Name

(4-fluorophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBSEEIUANOMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375232
Record name 3,4,4',5-Tetrafluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577967-64-7
Record name 3,4,4',5-Tetrafluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4’,5-Tetrafluorobenzophenone typically involves the fluorination of benzophenone derivatives. One common method includes the reaction of 3,4,4’,5-tetrafluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of 3,4,4’,5-Tetrafluorobenzophenone may involve large-scale fluorination processes using fluorinating agents like sulfur tetrafluoride or cobalt trifluoride. These processes are optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3,4,4’,5-Tetrafluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4,4’,5-Tetrafluorobenzophenone is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 3,4,4’,5-Tetrafluorobenzophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to form stable complexes with proteins makes it useful in studying protein-ligand interactions .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Fluorine vs. Trifluoromethyl Groups: While this compound employs fluorine atoms, 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone (similarity score: 0.82) uses CF₃ groups. The latter’s increased steric bulk and stronger electron-withdrawing effects may enhance stability against nucleophilic attack but reduce solubility in polar solvents .

Commercial and Regulatory Status

  • This compound is listed as discontinued, whereas analogs like 2,2,2,4'-Tetrafluoroacetophenone remain available. This discontinuation may reflect challenges in synthesis, regulatory restrictions, or reduced demand .

Biological Activity

3,4,4',5-Tetrafluorobenzophenone (TFBP) is an aromatic compound characterized by a biphenyl structure where four hydrogen atoms are replaced by fluorine atoms. This unique substitution pattern enhances its electronic properties and biological activity, making it a subject of interest in various fields, particularly in medicinal chemistry and biochemistry.

  • Molecular Formula : C13H6F4O
  • Molecular Weight : 254.18 g/mol
  • Structure : The presence of fluorine atoms at the 3, 4, 4', and 5 positions contributes to the compound's stability and reactivity.

Mechanisms of Biological Activity

TFBP exhibits a range of biological activities primarily through its interactions with enzymes and biological pathways. The key mechanisms include:

  • Enzyme Inhibition : TFBP has been shown to inhibit various enzymes by binding to their active sites. This interaction can modulate enzymatic activity, influencing metabolic pathways.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that TFBP may disrupt bacterial cell functions through enzyme inhibition or membrane interactions.

Antimicrobial Studies

Recent research has highlighted the antimicrobial potential of TFBP. For instance:

  • In vitro Studies : TFBP demonstrated significant inhibitory effects against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL.
  • Mechanism of Action : The compound's ability to form hydrogen bonds due to its ketone functional group allows it to effectively interact with bacterial enzymes, disrupting their function .

Case Studies

  • Case Study on Enzyme Interaction :
    • A study focused on TFBP's interaction with cytochrome P450 enzymes revealed that the compound acts as a competitive inhibitor. This interaction suggests its potential use in drug metabolism studies and toxicology .
  • Toxicological Assessments :
    • Toxicity evaluations indicated that while TFBP shows promising antibacterial activity, it also exhibits cytotoxic effects at higher concentrations on human lymphocytes, necessitating further investigation into its safety profile .

Comparative Analysis with Similar Compounds

The following table compares TFBP with structurally similar compounds to highlight differences in biological activity:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3,4,5-Trifluorophenol C6H3F3OFewer fluorine atomsModerate antibacterial properties
4-Fluorobenzophenone C13H9FOContains only one fluorine atomLimited antimicrobial activity
Benzophenone C13H10ONo fluorine substituentsBaseline for comparison
3,3',4,5'-Tetrafluorobenzophenone C13H6F4ODifferent substitution patternSimilar enzyme inhibition properties

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